

Spectroscopic Characterization of 3-Chloroquinolin-6-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloroquinolin-6-amine

Cat. No.: B564207

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Introduction

3-Chloroquinolin-6-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamental for its application in research and development. This technical guide provides a detailed overview of the spectroscopic data for **3-Chloroquinolin-6-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to aid researchers, scientists, and drug development professionals in the identification and characterization of this molecule.

Disclaimer: Specific experimental spectroscopic data for **3-Chloroquinolin-6-amine** is not readily available in the public domain. The data presented in this guide is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Chloroquinolin-6-amine**.

Table 1: Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~8.6	d	~2.5
H-4	~7.9	d	~2.5
H-5	~7.8	d	~9.0
H-7	~7.3	dd	~9.0, 2.5
H-8	~7.1	d	~2.5
NH ₂	~4.0	br s	-

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~150
C-3	~128
C-4	~135
C-4a	~125
C-5	~122
C-6	~145
C-7	~120
C-8	~105
C-8a	~146

Predicted in DMSO-d₆

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3450-3300	N-H stretch (asymmetric and symmetric)	Medium
3100-3000	Aromatic C-H stretch	Medium
1620-1580	N-H bend (scissoring)	Strong
1600-1450	Aromatic C=C stretch	Medium-Strong
1350-1250	Aromatic C-N stretch	Strong
850-800	C-Cl stretch	Strong
900-650	Aromatic C-H out-of-plane bend	Strong

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
178/180	[M] ⁺ (Molecular ion, ~3:1 ratio for ³⁵ Cl/ ³⁷ Cl)
143	[M-Cl] ⁺
116	[M-Cl-HCN] ⁺

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for **3-Chloroquinolin-6-amine**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Chloroquinolin-6-amine** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak. For

unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC could be employed.

2. Infrared (IR) Spectroscopy

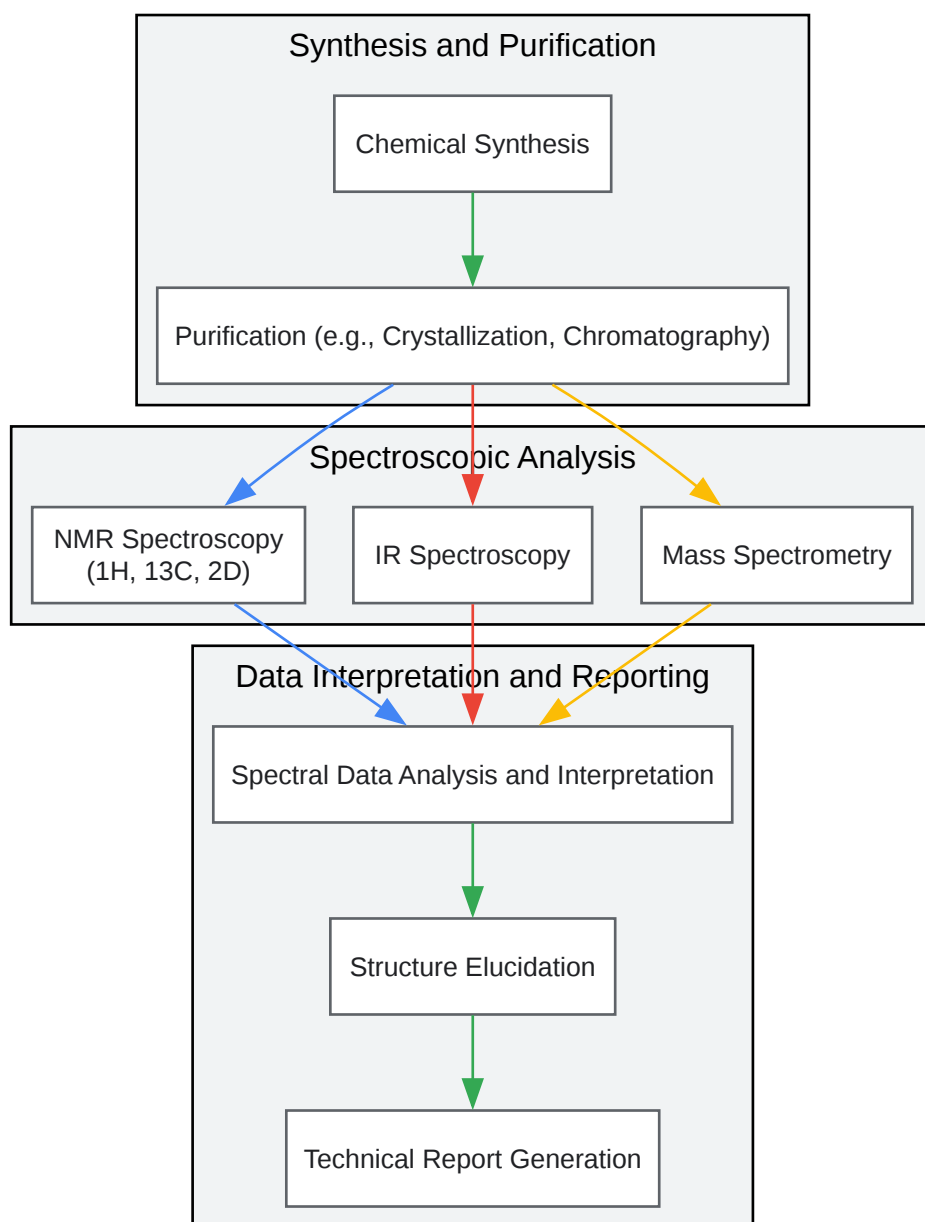
The IR spectrum of solid **3-Chloroquinolin-6-amine** would be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} . Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. Characteristic absorptions for primary aromatic amines include two N-H stretching bands in the region of 3500-3300 cm^{-1} , an N-H bending vibration around 1650-1580 cm^{-1} , and a C-N stretching band between 1335-1250 cm^{-1} .^[1]

3. Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.^[2] The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.^[2] For ESI-MS, the sample would be dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted.^[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like **3-Chloroquinolin-6-amine**.



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Caption: Workflow for synthesis, purification, and spectroscopic analysis.

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